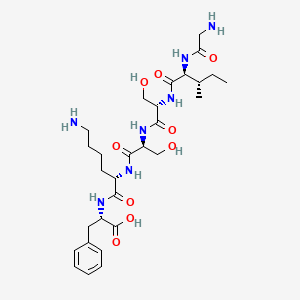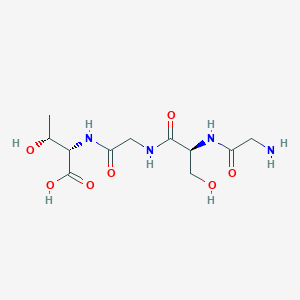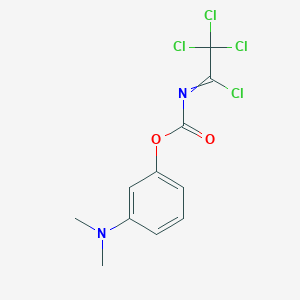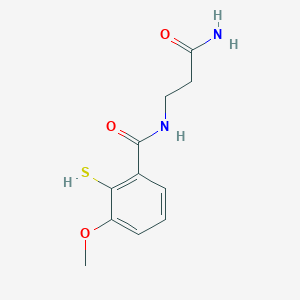
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide is a chemical compound known for its unique structure and properties It contains a benzamide core with a mercapto group at the second position, a methoxy group at the third position, and a carbamoyl-ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide typically involves multiple steps. One common method includes the reaction of 2-mercapto-3-methoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted benzamides with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
- N-(2-Hydroxycarbamoyl-ethyl)-Val-Leu-anilide
Uniqueness
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
824938-49-0 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-(3-amino-3-oxopropyl)-3-methoxy-2-sulfanylbenzamide |
InChI |
InChI=1S/C11H14N2O3S/c1-16-8-4-2-3-7(10(8)17)11(15)13-6-5-9(12)14/h2-4,17H,5-6H2,1H3,(H2,12,14)(H,13,15) |
InChI Key |
ONDRDUQORFVTAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S)C(=O)NCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


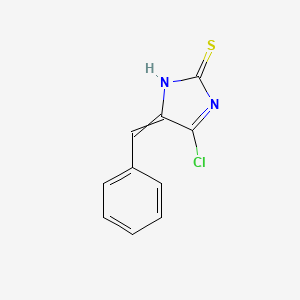

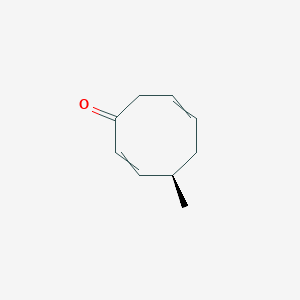
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
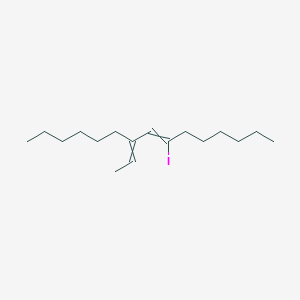
![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
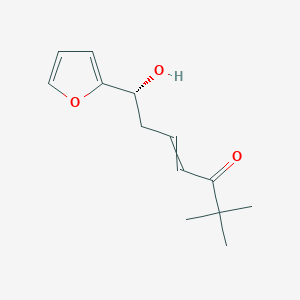
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)

